Regioisomeric Differentiation: 3-Pyrrolidinylmethyl vs. 2-Pyrrolidinylmethyl Connectivity
The target compound bears the aminomethyl substituent at the pyrrolidine 3-position, whereas the closest positional isomer (CAS 1220019-13-5) is substituted at the 2-position. In the patent family exemplified by US20090062366, CaSR-active pyrrolidine derivatives are consistently constructed on a 3-substituted pyrrolidine scaffold, with the 3-aminomethyl geometry providing the optimal spatial orientation for receptor interaction [1]. Substitution at the 2-position is not exemplified in the core CaSR patent, indicating that the 3-pyrrolidinylmethyl motif is structurally essential for accessing the claimed pharmacophore [1]. Both compounds share identical molecular formula (C₈H₂₀Cl₂N₂O) and molecular weight (231.16 g/mol) , meaning that differentiation rests on regioisomeric identity rather than bulk physicochemical properties.
| Evidence Dimension | Pyrrolidine substitution position (regioisomerism) |
|---|---|
| Target Compound Data | 3-pyrrolidinylmethyl (CAS 1220020-93-8) |
| Comparator Or Baseline | 2-pyrrolidinylmethyl isomer (CAS 1220019-13-5); not exemplified in CaSR patent SAR |
| Quantified Difference | Structural: 3-position vs. 2-position attachment. Biological: CaSR SAR established for 3-substituted series; 2-substituted series absent from CaSR patent examples. |
| Conditions | Patent US20090062366 structural analysis; vendor specification sheets |
Why This Matters
Procurement of the 3-regioisomer is essential for synthetic routes targeting the CaSR modulator pharmacophore described in the Astellas patent family, as the 2-isomer lacks precedence in this SAR space.
- [1] Hachiya, S. et al. (Astellas Pharma Inc.). Pyrrolidine derivative or salt thereof. US20090062366. All exemplified compounds use a 3-substituted pyrrolidine core. View Source
